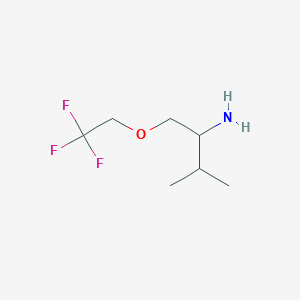

3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine” is a chemical compound that contains an amine group (-NH2), a trifluoroethoxy group (-OCF3), and a methyl group (-CH3). The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing trifluoroethoxy group and the electron-donating amine and methyl groups. These groups could impact the compound’s polarity and intermolecular interactions .Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds. The trifluoroethoxy group might also undergo certain reactions, although fluorinated ethers are generally quite stable .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amine group might allow for hydrogen bonding, impacting the compound’s solubility and boiling point. The trifluoroethoxy group could increase the compound’s stability and influence its reactivity .Applications De Recherche Scientifique

Chemosensitive Chlorophyll Derivatives for Optical Detection of Amines

Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, derived from chlorophyll-a, have been shown to react with amines, forming hemiaminal-type adducts. These adducts exhibit blue-shifted absorption bands, allowing for the selective detection of primary amines and polyamines by spectral changes. This method provides a novel way to quantitatively analyze amines like ethylenediamine through fluorescence emission spectroscopy, even at nanomolar levels, highlighting potential applications in analytical chemistry and environmental monitoring (Tamiaki et al., 2013).

Synthesis and Structural Analysis of Butyrate and 1,3-Dioxane Derivatives

The synthesis and crystallographic characterization of various butyrate and 1,3-dioxane derivatives provide insights into the structural aspects of these compounds. This research contributes to the understanding of chemical bonding and molecular structures, which can be essential for designing new materials and pharmaceuticals (Jebas et al., 2013).

Advances in Polymer Chemistry through SET-LRP

The use of tris(2-aminoethyl)amine in single-electron transfer living radical polymerization (SET-LRP) offers a cost-effective and efficient method for synthesizing polymers. This research demonstrates how modifications in the polymerization process can lead to significant improvements in the production of polymers with potential applications in technology and materials science (Moreno et al., 2017).

N-tert-Butanesulfinyl Imines in Asymmetric Synthesis

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating their importance in creating chiral compounds. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, which have applications in pharmaceutical synthesis and material science (Ellman et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3NO/c1-5(2)6(11)3-12-4-7(8,9)10/h5-6H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPGEUNXTRRWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![4-Oxo-4-[4-(phenylsulfonyl)piperazin-1-yl]butanoic acid](/img/structure/B2704965.png)

![3-(1-([(Tert-butoxy)carbonyl]amino)ethyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2704969.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)

![8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2704979.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)